molecular formula C7H13NOS2 B11194106 4-Ethoxy-6-methyl-1,3-thiazinane-2-thione

4-Ethoxy-6-methyl-1,3-thiazinane-2-thione

Cat. No.: B11194106
M. Wt: 191.3 g/mol
InChI Key: IHXUKHMHAOKDFT-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methyl-1,3-thiazinane-2-thione is an organic compound with the molecular formula C7H13NOS2. It is a member of the thiazinane family, characterized by a six-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-6-methyl-1,3-thiazinane-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl mercaptan with 2-chloro-3-methylbutane in the presence of a base, followed by cyclization with thiourea .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-6-methyl-1,3-thiazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethoxy-6-methyl-1,3-thiazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-ethoxy-6-methyl-1,3-thiazinane-2-thione involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazinane ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems .

Comparison with Similar Compounds

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
  • 4-Methyl-1,3-thiazinane-2-thione
  • 6-Ethoxy-1,3-thiazinane-2-thione

Comparison: 4-Ethoxy-6-methyl-1,3-thiazinane-2-thione is unique due to the presence of both ethoxy and methyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles .

Properties

Molecular Formula

C7H13NOS2

Molecular Weight

191.3 g/mol

IUPAC Name

4-ethoxy-6-methyl-1,3-thiazinane-2-thione

InChI

InChI=1S/C7H13NOS2/c1-3-9-6-4-5(2)11-7(10)8-6/h5-6H,3-4H2,1-2H3,(H,8,10)

InChI Key

IHXUKHMHAOKDFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(SC(=S)N1)C

Origin of Product

United States

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